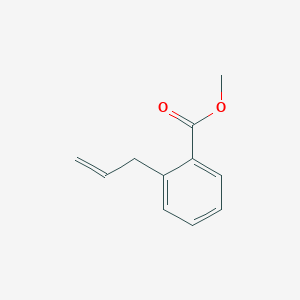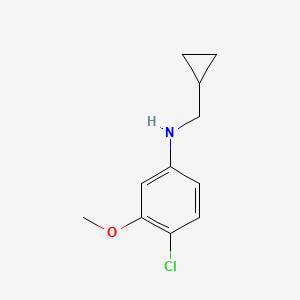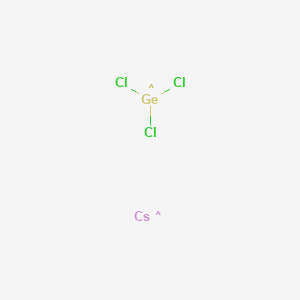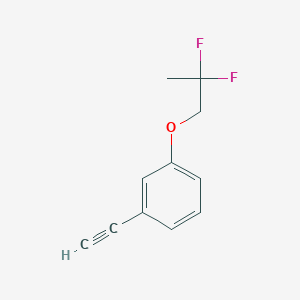
Benzoic acid, 2-(2-propenyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-allylbenzoate is an organic compound with the molecular formula C11H12O2. It is an ester derived from benzoic acid and allyl alcohol. This compound is characterized by a benzene ring substituted with a methyl ester group and an allyl group at the ortho position. It is commonly used in organic synthesis and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-allylbenzoate can be synthesized through the esterification of 2-allylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The use of a dehydrating agent, such as sulfuric acid or p-toluenesulfonic acid, can help in shifting the equilibrium towards the ester formation.
Industrial Production Methods
In an industrial setting, the production of methyl 2-allylbenzoate may involve continuous flow processes to enhance efficiency and yield. The esterification reaction can be carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. The use of catalysts and solvents that can be easily recovered and recycled is also common to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-allylbenzoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products include 2-allylbenzaldehyde or 2-allylbenzoic acid.
Reduction: Products include 2-allylbenzyl alcohol.
Substitution: Products depend on the substituent introduced, such as 2-allyl-4-bromobenzoate.
Scientific Research Applications
Methyl 2-allylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-allylbenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release benzoic acid and allyl alcohol, which can then participate in further biochemical reactions. The allyl group can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Propyl benzoate
Uniqueness
Methyl 2-allylbenzoate is unique due to the presence of the allyl group, which imparts distinct reactivity compared to other benzoate esters. This structural feature allows it to participate in a wider range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
61463-59-0 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
methyl 2-prop-2-enylbenzoate |
InChI |
InChI=1S/C11H12O2/c1-3-6-9-7-4-5-8-10(9)11(12)13-2/h3-5,7-8H,1,6H2,2H3 |
InChI Key |
NBVDMJZRLITQRO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-7-ethyl-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate](/img/structure/B12076747.png)



![N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B12076760.png)
![(3S)-N-[(3-Fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide dihydrochloride](/img/structure/B12076771.png)








